(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
Brand Name:
Vulcanchem
CAS No.:
135969-64-1
VCID:
VC21259327
InChI:
InChI=1S/C10H9NO2/c12-10-11-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H,11,12)/t8-,9+/m1/s1
SMILES:
C1C2C(C3=CC=CC=C31)NC(=O)O2
Molecular Formula:
C10H9NO2
Molecular Weight:
175.18 g/mol
(3aS-cis)-(-)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
CAS No.: 135969-64-1
Cat. No.: VC21259327
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135969-64-1 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | (3aR,8bS)-1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazol-2-one |
| Standard InChI | InChI=1S/C10H9NO2/c12-10-11-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4,8-9H,5H2,(H,11,12)/t8-,9+/m1/s1 |
| Standard InChI Key | XWZLNPUWNUTPAU-BDAKNGLRSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H](C3=CC=CC=C31)NC(=O)O2 |
| SMILES | C1C2C(C3=CC=CC=C31)NC(=O)O2 |
| Canonical SMILES | C1C2C(C3=CC=CC=C31)NC(=O)O2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator